4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride
Overview
Description
4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H16ClN3. It is commonly used in proteomics research and has applications in various scientific fields. The compound consists of a benzonitrile group attached to a piperazine ring via a methylene bridge, and it is typically found in its hydrochloride salt form to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride typically involves the reaction of 4-chloromethylbenzonitrile with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Oxidation and Reduction Reactions: The benzonitrile group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzonitrile group.
Scientific Research Applications
4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of protein-ligand interactions and as a building block for the development of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, while the benzonitrile group can participate in various chemical interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
- 4-(Piperazin-1-ylmethyl)benzaldehyde
- 4-(Piperazin-1-ylmethyl)benzoic acid
- 4-(Piperazin-1-ylmethyl)benzamide
Comparison: 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride is unique due to the presence of the benzonitrile group, which imparts distinct chemical properties compared to its analogs. For instance, 4-(Piperazin-1-ylmethyl)benzaldehyde contains an aldehyde group, making it more reactive in certain chemical reactions. Similarly, 4-(Piperazin-1-ylmethyl)benzoic acid has a carboxylic acid group, which can participate in different types of chemical interactions. The hydrochloride salt form of 4-(Piperazin-1-ylmethyl)benzonitrile enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
4-(piperazin-1-ylmethyl)benzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c13-9-11-1-3-12(4-2-11)10-15-7-5-14-6-8-15;/h1-4,14H,5-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFGYJPRGXNTTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589413 | |
Record name | 4-[(Piperazin-1-yl)methyl]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333993-01-4, 1158548-82-3 | |
Record name | Benzonitrile, 4-(1-piperazinylmethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333993-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Piperazin-1-yl)methyl]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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